molecular formula C16H12N6S2 B10865739 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole

2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole

Cat. No.: B10865739
M. Wt: 352.4 g/mol
InChI Key: YJKAMQTTYCVQGY-UHFFFAOYSA-N
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Description

2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole is a complex heterocyclic compound that features a unique combination of pyrrolo, triazolo, pyrimidine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include various halides, amines, and thiols under controlled conditions such as reflux or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, amines, thiols, and various oxidizing and reducing agents. Reaction conditions often involve solvents like ethanol, methanol, or dichloromethane, and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole apart is its unique combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H12N6S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(11,12-dimethyl-4-thiophen-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)-1,3-thiazole

InChI

InChI=1S/C16H12N6S2/c1-9-10(2)22(16-17-5-7-24-16)14-12(9)15-19-13(11-4-3-6-23-11)20-21(15)8-18-14/h3-8H,1-2H3

InChI Key

YJKAMQTTYCVQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CS4)C5=NC=CS5)C

Origin of Product

United States

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